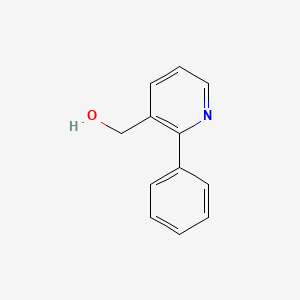

(2-Phenylpyridin-3-yl)methanol

Vue d'ensemble

Description

(2-Phenylpyridin-3-yl)methanol is an organic compound with the chemical formula C13H11NO. It is a colorless solid that is soluble in many organic solvents. This compound is used as a starting material in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpyridin-3-yl)methanol typically involves the reaction of 2-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon atom of formaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include methanol, ethanol, acetone, and chloroform .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Phenylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-phenylpyridine-3-carboxylic acid.

Reduction: Formation of 2-phenylpyridine-3-amine.

Substitution: Formation of 2-phenylpyridine-3-chloride or 2-phenylpyridine-3-bromide.

Applications De Recherche Scientifique

Organic Synthesis

(2-Phenylpyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of various organic compounds. Its chiral nature allows it to be utilized in the production of enantiomerically pure alcohols, which are vital in pharmaceutical applications. The compound is synthesized through several asymmetric catalytic processes:

- Asymmetric Hydrogenation : Recent advancements have shown that ruthenium-based catalysts can effectively convert prochiral ketones into this compound with high enantioselectivity. For instance, the use of ruthenium-diamine-diphosphine complexes has demonstrated significant efficiency in producing this compound from its ketone precursor .

- Biocatalytic Methods : Enzymatic approaches are being explored to enhance the selectivity and yield of this compound. These methods leverage natural enzymes to perform reductions and other transformations under mild conditions, promoting green chemistry .

Pharmaceutical Applications

The pharmaceutical industry is one of the primary beneficiaries of this compound due to its role as a building block in drug development. Notable applications include:

- Histamine H1 Antagonists : Derivatives of this compound are utilized in the synthesis of antihistamines such as bepotastine besilate, which is effective against allergic conditions like rhinitis and urticaria .

- Antipsychotic Medications : Research indicates that this compound can serve as a precursor for various piperidine derivatives that exhibit antipsychotic properties, enhancing therapeutic options for mental health disorders .

Agrochemical Synthesis

In agrochemicals, this compound derivatives have been explored for their potential as pesticides and herbicides. The structural features of this compound allow for modifications that can enhance biological activity against pests while minimizing environmental impact.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mécanisme D'action

The mechanism of action of (2-Phenylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylpyridine: A precursor in the synthesis of (2-Phenylpyridin-3-yl)methanol.

3-Pyridinemethanol: A structurally similar compound with different substitution patterns.

2-Phenylpyridine-3-carboxylic acid: An oxidation product of this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

(2-Phenylpyridin-3-yl)methanol, with the chemical formula C13H11NO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by research findings, case studies, and relevant data.

This compound is a colorless solid that is soluble in various organic solvents. It serves as a versatile building block in organic synthesis and has been explored for its biological applications. Notably, the compound can undergo several transformations:

- Oxidation leads to the formation of 2-phenylpyridine-3-carboxylic acid.

- Reduction results in 2-phenylpyridine-3-amine.

- Substitution reactions can yield derivatives such as 2-phenylpyridine-3-chloride or 2-phenylpyridine-3-bromide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of pyridine compounds, it was found that certain derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines. For example, it was shown to induce apoptosis in specific cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as a ligand, binding to specific enzymes and inhibiting their activity. This mechanism is crucial in its antimicrobial and anticancer effects.

- Signaling Pathways : It modulates signaling pathways associated with cell survival and proliferation, which contributes to its anticancer properties .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Study : A series of derivatives based on this compound were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had MIC values in the low micromolar range, demonstrating efficacy comparable to commercial antibiotics .

- Cancer Cell Line Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Phenylpyridine | Precursor | Limited antimicrobial activity |

| 3-Pyridinemethanol | Structurally similar | Moderate antibacterial properties |

| 2-Phenylpyridine-3-carboxylic acid | Oxidation product | Anticancer activity reported |

This table illustrates that while there are other compounds with related structures, this compound exhibits distinct biological activities that make it a valuable candidate for further research.

Propriétés

IUPAC Name |

(2-phenylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACTVTCAWGIOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.